molecular formula C7H6F2O3S B1423005 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid CAS No. 1306605-42-4

3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid

Cat. No. B1423005
CAS RN: 1306605-42-4
M. Wt: 208.18 g/mol
InChI Key: WKQQJRYYMBSRSM-UHFFFAOYSA-N
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Description

This compound is a thiophene derivative, which means it contains a five-membered ring with four carbon atoms and one sulfur atom. The “3-(Difluoromethoxy)” part indicates that there is a difluoromethoxy group attached to the third carbon of the thiophene ring. The “5-methyl” part means there is a methyl group attached to the fifth carbon of the ring. The “2-carboxylic acid” part indicates that there is a carboxylic acid group attached to the second carbon of the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the difluoromethoxy, methyl, and carboxylic acid groups at the appropriate positions on the thiophene ring. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, with the various substituents attached at the specified positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy and carboxylic acid groups could affect its polarity and solubility .

Scientific Research Applications

1. Deoxyfluorination of Carboxylic Acids

The compound can be utilized in the deoxyfluorination of carboxylic acids to afford various acyl fluorides. This process involves using an all-carbon-based fluorination reagent, which enables efficient transformation of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids to the corresponding acyl fluorides under neutral conditions. The method is characterized by the synthesis of acyl fluorides with in-situ formed CpFluor, as well as one-pot amidation reactions of carboxylic acids via in-situ formed acyl fluorides (Xiu Wang et al., 2021).

2. Synthesis of Mono- and Di-alkyl Ethers

The compound is involved in a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This process includes O-alkylation and alkaline hydrolysis of thiophene-2,4-diols, yielding 3,5-dialkoxythiophene-2-carboxylic acids. These can be thermally decarboxylated or decarboxylated and partially dealkylated at room temperature by aqueous acid (C. Corral & J. Lissavetzky, 1984).

3. Study of Water-Soluble Polythiophene Carboxylic Acids

Research on water-soluble polythiophene carboxylic acids like poly(3-thiophene acetic acid) (P3TAA) shows significant findings in solution properties through potentiometric titration, viscosity measurements, and UV-visible spectroscopy. These studies indicate pH-induced abrupt conformational changes in the polymer main chain (Kim et al., 1999).

4. Synthesis of 2-Acylthiophenes

The compound plays a role in the synthesis of 2-acylthiophenes, which are challenging to prepare satisfactorily by classical methods. This includes the intermolecular dehydration from benzoic acid and aromatic hydrocarbons to give corresponding benzophenones (T. Keumi et al., 1988).

5. Anodic Overoxidation of Polythiophenes

The study of anodic overoxidation of polythiophenes, including poly(3)methylthiophene, reveals insights into the oxidation processes and the formation of carboxylic groups through electrochemical means, offering potential for systematic anodic modification of conducting polymers (U. Barsch & F. Beck, 1996).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity and other properties. Thiophene derivatives are of interest in a variety of fields, including medicinal chemistry and materials science .

properties

IUPAC Name

3-(difluoromethoxy)-5-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O3S/c1-3-2-4(12-7(8)9)5(13-3)6(10)11/h2,7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQQJRYYMBSRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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